molecular formula C10H9F3O B13423557 1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone

1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone

Cat. No.: B13423557
M. Wt: 202.17 g/mol
InChI Key: UOELCNUYPYTQDO-UHFFFAOYSA-N
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Description

1-(Bicyclo[222]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone is a unique organic compound characterized by its bicyclic structure and the presence of trifluoromethyl and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone typically involves the Diels-Alder reaction, a powerful method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions forms the bicyclo[2.2.2]octa-2,5-diene skeleton. Subsequent functionalization steps introduce the trifluoromethyl and ketone groups.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Diels-Alder reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Scale-up processes ensure the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for developing new bioactive molecules.

    Industry: It is used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. The ketone group can form hydrogen bonds or undergo nucleophilic attack, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Bicyclo[2.2.2]octa-2,5-diene: Shares the bicyclic structure but lacks the trifluoromethyl and ketone groups.

    Bicyclo[2.2.2]octane: A saturated analog with different chemical properties.

    2-Oxabicyclo[2.2.2]octane: Contains an oxygen atom in the ring, altering its reactivity and applications.

Uniqueness: 1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone is unique due to the presence of the trifluoromethyl and ketone groups, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity, stability, and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-(2-bicyclo[2.2.2]octa-2,5-dienyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9(14)8-5-6-1-3-7(8)4-2-6/h1,3,5-7H,2,4H2

InChI Key

UOELCNUYPYTQDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C=C2C(=O)C(F)(F)F

Origin of Product

United States

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